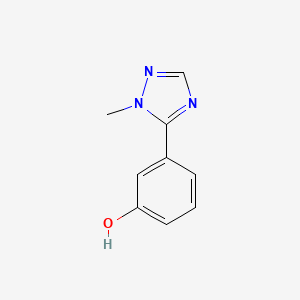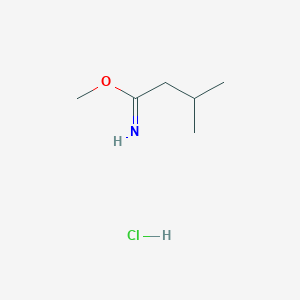
3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol
Übersicht
Beschreibung
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques, including IR, NMR, and X-ray diffraction .Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in the formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, the presence of a methyl group can affect the compound’s NMR spectra .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Triazole derivatives have been studied for their potential anticancer properties. For instance, certain triazole compounds have shown the ability to induce apoptosis in cancer cells and inhibit colony formation in a concentration-dependent manner . It’s plausible that “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” could be explored for similar anticancer applications.
Antimicrobial Properties
Triazoles and their derivatives are known for significant antimicrobial activities. They have been used in the synthesis of compounds with potential applications in combating microbial infections .
Agrochemical Applications
Some triazole derivatives serve as fungicides or plant growth regulators, exhibiting both properties to varying degrees. This suggests that “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” may have applications in agriculture as a chemical agent for plant protection or growth regulation .
Material Science
Due to their stability and reactivity, triazoles have applications in material science. They can be used in the design and synthesis of new materials with desirable properties .
Organocatalysis
Triazoles are important in organocatalysis due to their ability to act as catalysts in various chemical reactions. This opens up possibilities for “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” in catalyzing specific organic transformations .
Antiviral and Antitubercular Activities
The biological properties of triazoles extend to antiviral and antitubercular activities. Their structural features make them suitable candidates for drug development against viral infections and tuberculosis .
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to interact with various targets, such as enzymes and receptors . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of these targets .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The triazole nitrogen and the substituted aryl group can form H-bonding and hydrophobic interaction with specific amino acids in the target proteins .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound generally improves its pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . For instance, some 1,2,4-triazole derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETOOMBEMHBOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)
![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)